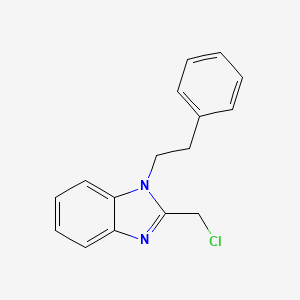

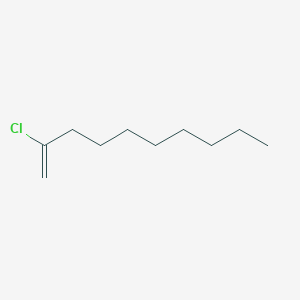

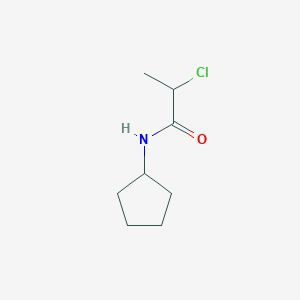

![molecular formula C13H14N2O3S B1365874 2-[(4-Methoxybenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 927993-42-8](/img/structure/B1365874.png)

2-[(4-Methoxybenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

-

4-Methoxybenzylamine : This compound has been used in the synthesis of functionalized organopolyphosphazenes for in vivo applications and the synthesis of analogs of myoseverin, 8-azapurine, for their antiproliferative activities. It has also been used in studying the deprotection procedures of amino protecting groups such as 2-nitro- and 2,4-dinitrobenzenesulfonamides.

-

4-Methoxybenzoyl chloride : 1,3 diketones synthesized from 4-methoxybenzoyl chloride can be used in one pot synthesis of various pyrazole derivatives. It can also be used in the total synthesis of bioactive compounds like echinoside A and salinosporamide A.

-

4-Methoxycarbonylphenylboronic acid : This compound has been used as a reagent for Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence. It has also been used in Copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides and one-pot ipso-nitration of arylboronic acids.

-

Reactions at the benzylic position : This is a general concept in organic chemistry where reactions occur at the carbon atom next to the aromatic ring (benzylic position). These reactions include free radical bromination, nucleophilic substitution, and oxidation. While not directly related to your compound, this concept might be relevant if your compound undergoes similar reactions.

-

N, O -Bis-Fmoc derivatives of Nα - (2-hydroxy-4-methoxybenzyl)amino acids : These are useful intermediates for the preparation of peptides with reversibly protected (tertiary) peptide bonds. They have value in inhibiting interchain association during solid phase peptide synthesis.

-

4-METHOXYBENZYL MERCAPTAN : This compound is used as an internal standard in the quantitative determination of wine polyfunctional mercaptans at the level of nanogram per liter.

-

4-Methoxybenzoyl chloride : 1,3 diketones synthesized from 4-methoxybenzoyl chloride can be used in one pot synthesis of various pyrazole derivatives. It can also be used in the total synthesis of bioactive compounds like echinoside A and salinosporamide A.

properties

IUPAC Name |

2-[(4-methoxyphenyl)methylamino]-4-methyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-8-11(12(16)17)19-13(15-8)14-7-9-3-5-10(18-2)6-4-9/h3-6H,7H2,1-2H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXJVEMIWVAHHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NCC2=CC=C(C=C2)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001155925 |

Source

|

| Record name | 2-[[(4-Methoxyphenyl)methyl]amino]-4-methyl-5-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001155925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Methoxybenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid | |

CAS RN |

927993-42-8 |

Source

|

| Record name | 2-[[(4-Methoxyphenyl)methyl]amino]-4-methyl-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927993-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[(4-Methoxyphenyl)methyl]amino]-4-methyl-5-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001155925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

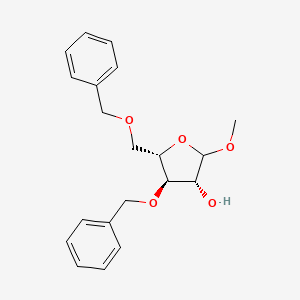

![5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid](/img/structure/B1365795.png)

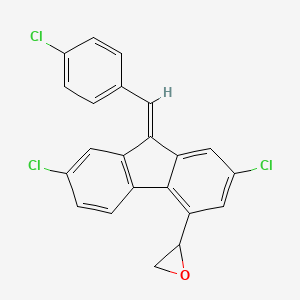

![7-Chlorothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1365803.png)

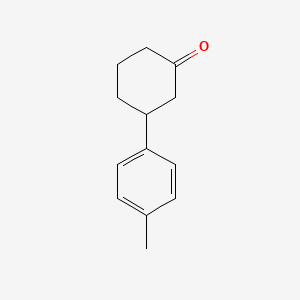

![2-[(4-Bromobenzyl)oxy]benzoic acid](/img/structure/B1365808.png)

![Methyl 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B1365820.png)

![Methyl 2-[2-amino-2-(2-benzoylhydrazono)ethoxy]benzenecarboxylate](/img/structure/B1365822.png)